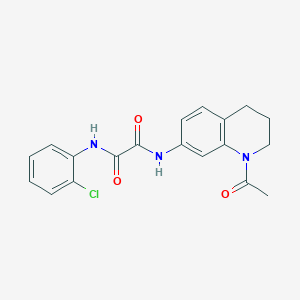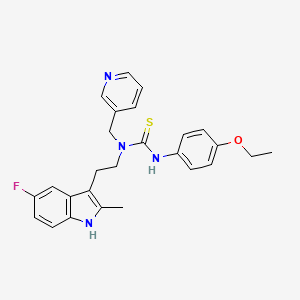![molecular formula C18H19ClN2O2S B2875024 2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893123-30-3](/img/structure/B2875024.png)
2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and cyclohepta rings, and the introduction of the amide and chlorobenzamido groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and cyclohepta rings would give the molecule a certain degree of rigidity. The electron-withdrawing nature of the amide and chlorobenzamido groups could influence the electronic distribution within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions. The chlorobenzamido group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could influence its solubility in polar solvents .科学的研究の応用
Anticancer Agents
Thiophene derivatives have been studied for their potential as anticancer agents. The presence of the thiophene moiety is associated with the inhibition of various biological pathways that are crucial for cancer cell survival. For instance, some thiophene carboxamide compounds have shown growth inhibitory activity against human cancer cell lines by targeting mitochondrial complex I . This suggests that our compound could be explored for its antitumor properties, potentially offering a new avenue for cancer treatment.
Anti-Inflammatory and Analgesic Applications
Compounds containing thiophene have been reported to exhibit significant anti-inflammatory and analgesic activities. They can modulate inflammatory pathways and reduce pain perception, which makes them candidates for the development of new anti-inflammatory drugs . Research into the specific mechanisms of action of thiophene derivatives like our compound could lead to the discovery of novel therapeutic agents for treating inflammation and pain.
Antimicrobial Activity
Thiophene derivatives are also known for their antimicrobial properties. They can act against a variety of microorganisms, including bacteria and fungi. The structural complexity of thiophene compounds allows them to interact with microbial enzymes or DNA, disrupting their function and leading to the death of the pathogen . Our compound could be investigated for its potential use as an antimicrobial agent.
Kinase Inhibition
Kinases are enzymes that play a pivotal role in signaling pathways within cells. Thiophene derivatives have been identified as kinase inhibitors, which means they can regulate cell signaling and have therapeutic implications in diseases where kinases are dysregulated, such as cancer . The compound could be a valuable addition to the library of kinase inhibitors.
Antipsychotic and Anti-Anxiety Medications
The structural diversity of thiophene derivatives allows them to interact with various neurotransmitter receptors in the brain. This interaction can lead to antipsychotic and anti-anxiety effects, making these compounds potential candidates for the treatment of psychiatric disorders . Further research into our compound could uncover new treatments for mental health conditions.
Antioxidant Properties
Thiophene derivatives can act as antioxidants, protecting cells from oxidative stress by neutralizing free radicals. This property is beneficial in preventing or treating diseases that are caused or exacerbated by oxidative damage, such as neurodegenerative diseases . The antioxidant capacity of our compound could be explored for its therapeutic potential.
Estrogen Receptor Modulation
Some thiophene derivatives have shown the ability to modulate estrogen receptors, which could have implications in the treatment of hormone-related conditions, such as breast cancer and osteoporosis . Investigating the compound’s interaction with estrogen receptors could lead to the development of new drugs in this area.
Material Science Applications
Beyond medicinal chemistry, thiophene derivatives have applications in material science. Their conductive properties make them suitable for use in electronic devices, such as organic semiconductors and sensors . The compound’s unique structure could contribute to advancements in the development of new materials with specific electronic properties.
将来の方向性
特性
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-20-17(23)15-12-8-3-2-4-10-14(12)24-18(15)21-16(22)11-7-5-6-9-13(11)19/h5-7,9H,2-4,8,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEGESSEYJBKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



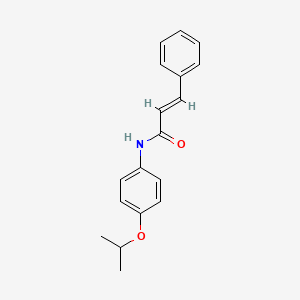
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2874947.png)
![N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide](/img/structure/B2874949.png)
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2874951.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide](/img/structure/B2874952.png)
![2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride](/img/structure/B2874953.png)
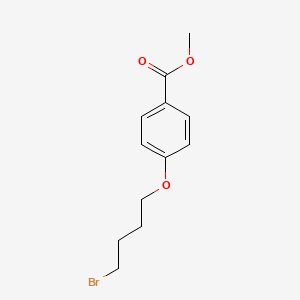

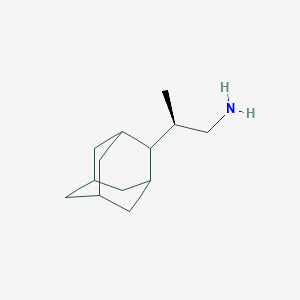
![4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid](/img/structure/B2874960.png)
